(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanone ring with a hydrazinylidene group at the 3-position and a 4-chlorophenyl group attached to the hydrazinylidene. Further structural analysis would require more specific data or computational modeling.Scientific Research Applications
Antimicrobial Activities
- A study by Hafez, El-Gazzar, and Zaki (2016) explored the synthesis of novel spiro compounds, including derivatives of cyclohexanones, which exhibited potent antimicrobial activities against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).
Crystal Structure and Characterization
- Özer et al. (2009) investigated N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which included a compound with 4-chlorophenyl substitution. Their research provided detailed crystal structures of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antibacterial Activity
- A study by Anusevičius et al. (2014) on the cyclization reaction of N-(4-chlorophenyl)-β-alanine led to the formation of various derivatives, some of which showed weak antibacterial activity (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).
Synthesis and Structural Insights
- Research by Shi et al. (2007) involved the synthesis of a compound with a structure closely related to the one , providing insights into its potential applications in chemical synthesis (Shi, Da-qing, Jing-wen, Yao, Hao, Li, Xiao-yue, Wang, & Xiang-shan, 2007).
pH-Dependent Structural Interconversion
- Pană et al. (2017) explored the behavior of a similar compound in different pH conditions, highlighting its potential as a pH sensor (Pană, Păușescu, Shova, Badea, Tudose, Silion, Costişor, & Cseh, 2017).
Novel Synthesis and Antimicrobial Agents
- Sayed, Morsy, and Kotb (2010) developed a method for synthesizing thiazolidin-4-one derivatives, demonstrating their potential as antimicrobial agents (Sayed, Morsy, & Kotb, 2010).
Synthesis and Molecular Docking Studies
- Topal, Zorlu, and Karapınar (2021) synthesized a hydrazone-pyridine compound with structural similarities, and investigated its binding affinity to COVID-19 main protease, indicating potential applications in drug discovery (Topal, Zorlu, & Karapınar, 2021).
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(16)8-11/h4-7,14H,1-3,8H2/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNOLRGMLTVKMK-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC2=CC=C(C=C2)Cl)CC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/NC2=CC=C(C=C2)Cl)/CC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831467 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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